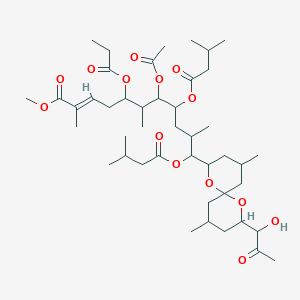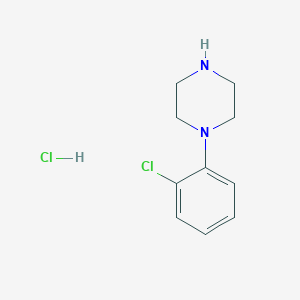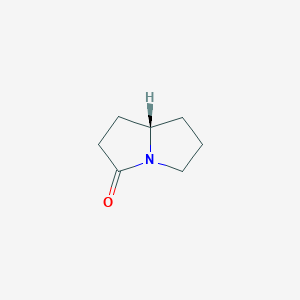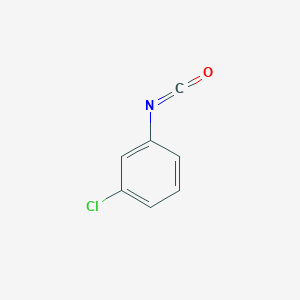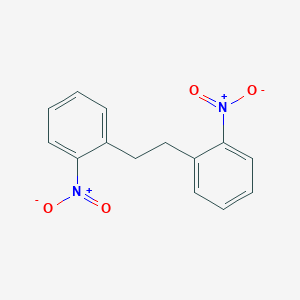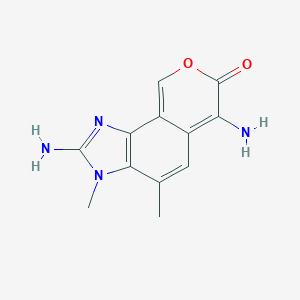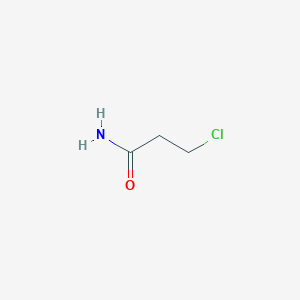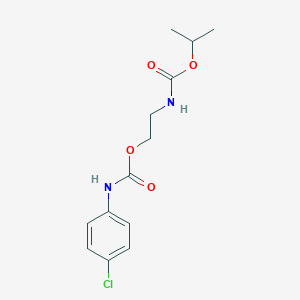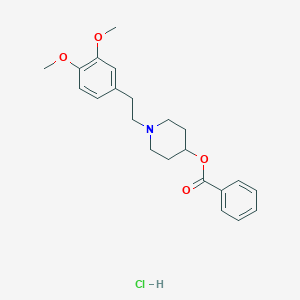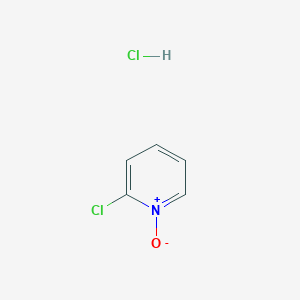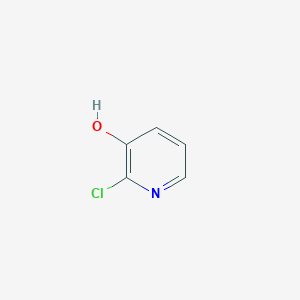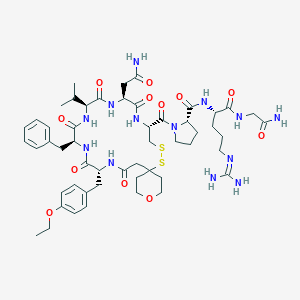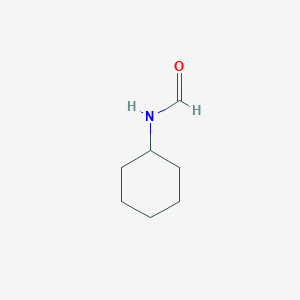
N-环己基甲酰胺
概述
描述
环己基甲酰胺是一种有机化合物,化学式为C₇H₁₃NO。 它属于仲羧酸酰胺类,其特征是在环己烷环上连接着一个甲酰胺基 。该化合物以其在化学、生物学和工业等各个领域的应用而闻名。
科学研究应用
环己基甲酰胺有几种科学研究应用。 在化学领域,它被用作合成各种有机化合物的中间体 。 在生物学领域,它被研究用于其与酶的相互作用,例如肝醇脱氢酶,它与NADH形成复合物 。 该化合物也用于合成用于药物研究和开发的衍生物 。 此外,它在电子工业中也作为导电聚合物和柔性电极的溶剂 。
作用机制
环己基甲酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,它与肝醇脱氢酶与NADH的复合物结合,类似于酶催化的醛还原的米氏复合物 。这种相互作用对于理解该化合物对酶活性的影响及其潜在的治疗应用至关重要。
生化分析
Biochemical Properties
N-Cyclohexylformamide binds to the complex of horse liver alcohol dehydrogenase with NADH and is similar to the Michaelis complex for aldehyde reduction catalyzed by the enzyme . It is formed during hydration of cyclohexyl isocyanide catalyzed by a novel enzyme isonitrile hydratase from Pseudomonas putida N19-2 .
Molecular Mechanism
N-Cyclohexylformamide’s mechanism of action involves binding to the complex of horse liver alcohol dehydrogenase with NADH . This interaction is similar to the Michaelis complex for aldehyde reduction catalyzed by the enzyme
Metabolic Pathways
It’s known that the compound interacts with alcohol dehydrogenase , suggesting a potential role in alcohol metabolism
准备方法
环己基甲酰胺可以通过多种方法合成。 一种常见的合成路线包括在适当的反应条件下使环己酮与甲酰胺反应 。该反应通常需要特定的反应物摩尔比以及受控的温度和压力条件才能得到环己基甲酰胺。 工业生产方法可能涉及使用催化剂和优化的反应参数来提高产率和效率 。
化学反应分析
环己基甲酰胺会发生各种化学反应,包括氧化、还原和取代反应。 例如,它可以在叔胺存在下使用光气等脱水剂氧化形成环己基异氰化物 。这些反应中常用的试剂包括氧化剂、还原剂和催化剂。 这些反应形成的主要产物取决于所用反应条件和试剂 。
相似化合物的比较
环己基甲酰胺可以与其他类似化合物进行比较,例如甲酰胺和N-甲基甲酰胺。 虽然所有这些化合物都属于甲酰胺类,但环己基甲酰胺由于环己烷环的存在而独一无二,这赋予了它独特的化学和物理性质 。这种结构差异影响了它的反应性、溶解度以及与生物分子的相互作用。
参考文献
属性
IUPAC Name |
N-cyclohexylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGXDLRCJNEEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227416 | |
| Record name | N-Cyclohexylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Alfa Aesar MSDS] | |
| Record name | N-Cyclohexylformamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20943 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
766-93-8 | |
| Record name | Cyclohexylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylformamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03559 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Cyclohexylformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cyclohexylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2CFE4SDT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Cyclohexylformamide acts as an uncompetitive inhibitor of horse liver ADH. [, ] It binds to the enzyme-NADH complex, mimicking the Michaelis complex of aldehyde reduction. [, ] Structurally, the carbonyl oxygen of N-Cyclohexylformamide interacts with the catalytic zinc and forms a hydrogen bond with the hydroxyl group of Ser48 in the enzyme's active site. [, ] The cyclohexyl ring optimizes binding through hydrophobic interactions with surrounding residues. [] This binding prevents the enzyme from converting alcohols to aldehydes, effectively inhibiting its activity. []
ANone: While the provided research papers focus on N-Cyclohexylformamide's interactions with enzymes and its role as an inhibitor, they don't delve into detailed spectroscopic data. For comprehensive structural information, refer to chemical databases like PubChem or ChemSpider.
A: Research suggests that increased sEH activity contributes to hypertension by degrading antihypertensive epoxyeicosatrienoic acids (EETs). [] While N-Cyclohexyl-N-dodecyl urea (NCND), an sEH inhibitor, demonstrated antihypertensive effects in a rat model of angiotensin II-induced hypertension, N-Cyclohexylformamide, a potential metabolite of NCND, did not exhibit similar effects. [] This finding suggests that N-Cyclohexylformamide itself might not be the active component responsible for NCND's antihypertensive action. []
A: The reaction between N-Cyclohexylformamide and bis(trifluoromethyl) ketene leads to the formation of cyclohexyl isonitrile and bis(trifluoromethyl) pyruvic acid cyclohexylamide. [] While the provided abstract lacks details about the reaction mechanism and significance, it highlights a chemical transformation involving N-Cyclohexylformamide, potentially contributing to understanding its reactivity.
A: N-Cyclohexylformamide, alongside other silylamides like N-cyclohexyl(triphenylsilyl)methaneamide and N,N-dimethyl(trimethylsilyl)methaneamide, offers a novel, base-free method for protecting alcohols. [] Under heating or acid catalysis, these silylamides react with alcohols to yield silyl ethers, effectively protecting the alcohol group. [] This method is advantageous due to its high yields, good selectivity, and the formation of easily removable byproducts like N-Cyclohexylformamide or N,N-dimethylformamide. []
A: While the provided abstracts don't directly mention computational studies on N-Cyclohexylformamide, its interaction with horse liver ADH has been investigated using X-ray crystallography and compared with other amides. [, ] These structural studies provide valuable insights into the binding mode and molecular interactions of N-Cyclohexylformamide with its target. [, ] Further computational studies, such as molecular docking or molecular dynamics simulations, could provide a more detailed understanding of the binding energetics and dynamics.
A: Studies on N-Cyclohexylformamide and various N-alkyl amides reveal crucial SAR insights regarding alcohol dehydrogenase inhibition. [] Replacing the cyclohexyl ring with smaller alkyl groups, like propyl or a five-membered lactam ring, reduces inhibitory potency. [] This observation suggests that the cyclohexyl ring's size and hydrophobicity are crucial for optimal binding within the enzyme's hydrophobic pocket. [] Additionally, modifications to the formamide group, such as replacing it with other functional groups, could provide further insights into the SAR and potentially lead to the discovery of more potent and selective inhibitors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
